molecular formula C16H18FNO2S B2472465 N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide CAS No. 1797559-23-9

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2472465
CAS No.: 1797559-23-9
M. Wt: 307.38
InChI Key: BYHRYBXLNHPTLR-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a acetamide core that links a 2-(2-fluorophenyl)-2-methoxypropyl moiety to a thiophen-3-yl group. The presence of the fluorine atom is a common strategy in drug design, as it can influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . Furthermore, the thiophene ring is a privileged structure in pharmaceuticals, often contributing to interactions with a wide range of enzymes and receptors through various binding modes . Compounds with structural similarities, particularly those containing acetamide bridges and fluorophenyl groups, have been investigated as potent inhibitors of enzymatic activity and for their role in modulating signal transduction pathways, such as the Hedgehog (Hh) signaling cascade, which is a target in oncological research . The specific stereochemistry of the methoxypropyl chain may also be critical for its biological activity and selectivity. This product is intended for research purposes, such as in vitro assay development, high-throughput screening, and structure-activity relationship (SAR) studies to explore new therapeutic avenues. This compound is supplied for Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[2-(2-fluorophenyl)-2-methoxypropyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S/c1-16(20-2,13-5-3-4-6-14(13)17)11-18-15(19)9-12-7-8-21-10-12/h3-8,10H,9,11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYHRYBXLNHPTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CC1=CSC=C1)(C2=CC=CC=C2F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}FNO2_{2}S
  • Molecular Weight : 307.38 g/mol
  • CAS Number : 1797559-23-9

The compound features a thiophene ring, which is known for its significance in various biological activities, alongside a fluorophenyl group that may enhance its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Acetamide Core : The reaction typically starts with acetic anhydride and the appropriate amine.
  • Introduction of the Thiophene Group : This can be achieved through nucleophilic substitution reactions using thiophene derivatives.
  • Fluorination : The incorporation of the fluorophenyl group can be performed using fluorination reagents such as N-fluorobenzenesulfonimide (NFSI).

The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes or receptors. This interaction may modulate various biochemical pathways, influencing cellular processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting heat shock protein 90 (HSP90), a chaperone protein involved in cancer cell survival and proliferation. For instance, studies have shown that HSP90 inhibitors can lead to the degradation of oncogenic proteins, thereby reducing tumor growth .

Anti-inflammatory Effects

There is evidence suggesting that derivatives of this compound may possess anti-inflammatory properties. In vitro studies have demonstrated that certain thiophene-containing compounds can inhibit pro-inflammatory cytokines, which play a crucial role in inflammatory responses .

Comparative Biological Activity Table

Compound NameBiological ActivityReference
This compoundPotential anticancer and anti-inflammatory activity
Related HSP90 InhibitorsInduce apoptosis in cancer cells
Thiophene DerivativesInhibit pro-inflammatory cytokines

Comparison with Similar Compounds

Structural Analogues with Thiophene Substituents

a. N-(3-Cyanothiophen-2-yl)-2-(Thiophen-2-yl)Acetamide ()

  • Structural Differences: The thiophene ring is substituted at position 2 (vs. position 3 in the target compound). The acetamide nitrogen is linked to a cyanothiophene group.
  • The thiophen-2-yl vs. 3-yl substitution alters steric and electronic interactions with biological targets.

b. N-(1,3-Thiazol-2-yl)-2-(2-Fluorophenyl)Acetamide ()

  • Structural Differences : The thiophen-3-yl group in the target is replaced by a thiazolyl ring.
  • The fluorine on the phenyl ring (shared with the target) may enhance metabolic stability compared to chlorine analogs .

Halogen-Substituted Acetamides

a. 2-(2,6-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

  • Structural Differences: Dichlorophenyl (vs. monofluorophenyl) and thiazolyl (vs. thiophen-3-yl) groups.
  • The twisted conformation between aromatic rings (79.7° in this compound) may influence binding specificity .

b. 2-Chloro-N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Acetamide (Alachlor, )

  • Structural Differences : Chloroacetamide core with diethylphenyl and methoxymethyl groups.
  • Impact : Used as a herbicide, this compound’s chloro and alkoxy groups enhance reactivity toward biological nucleophiles (e.g., in plant acetyl-CoA carboxylase inhibition). The target’s fluorine and thiophene groups may reduce environmental persistence compared to chlorine .

Heterocyclic and Alkoxy Variants

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)Acetamide ()

  • Structural Differences : Benzothiazole with trifluoromethyl and methoxyphenyl groups.
  • Impact : The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects. Benzothiazole moieties are common in anticancer and antimicrobial agents, suggesting divergent applications compared to the target’s thiophene .

b. N-(3-Fluorophenyl)-2-{[5-(Furan-2-yl)-4-(Prop-2-en-1-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide ()

  • Structural Differences : Fluorophenyl group (shared with the target) combined with a triazole-furan system.
  • The triazole-furan system may confer antifungal or antiviral activity .

Data Table: Key Structural and Functional Comparisons

Compound Name Key Substituents Notable Properties/Applications Evidence Source
Target Compound 2-Fluorophenyl, thiophen-3-yl, methoxypropyl Potential metabolic stability, solubility from methoxy group N/A
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide Thiophen-2-yl, cyano Enhanced stability, possible agrochemical use
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazolyl Antimicrobial ligands, twisted conformation
Alachlor Chloro, diethylphenyl, methoxymethyl Herbicidal activity
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide Trifluoromethyl, benzothiazole Anticancer/metabolic stability

Research Findings and Implications

  • Fluorine vs. Chlorine : Fluorine in the target compound may reduce toxicity and environmental persistence compared to chlorine analogs, aligning with pharmaceutical rather than agrochemical applications .
  • Methoxypropyl Chain : This group likely enhances solubility and bioavailability compared to smaller alkoxy groups (e.g., methoxymethyl in alachlor) .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways and reaction conditions for synthesizing N-(2-(2-fluorophenyl)-2-methoxypropyl)-2-(thiophen-3-yl)acetamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including amide bond formation and functional group modifications. Key steps include:

  • Thioether/acylation reactions : Use coupling agents like EDC or DCC for amide bond formation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) improve solubility and reaction efficiency .
  • Catalysts : Triethylamine or DMAP may be employed to facilitate reactions .
  • Temperature control : Reactions often proceed at 0–25°C to minimize side products .
    • Critical Parameters : Monitor reaction progress via TLC or HPLC to optimize yield and purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl, thiophene) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC with UV detection ensures purity (>95%) .

Advanced Research Questions

Q. How can researchers investigate the biological activity of this compound, and what assays are recommended?

  • Methodological Answer :

  • In vitro assays :
  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) to measure IC₅₀ values .
  • Cell viability : MTT or ATP assays assess cytotoxicity in cancer/primary cell lines .
  • Mechanistic studies :
  • Binding affinity : Surface plasmon resonance (SPR) or ITC quantifies target interactions .
  • Metabolic stability : Liver microsome assays predict pharmacokinetic profiles .

Q. How should researchers resolve contradictions in reported synthesis protocols or biological data?

  • Methodological Answer :

  • Cross-validation : Replicate experiments under standardized conditions (e.g., solvent purity, catalyst batch) .
  • Data triangulation : Compare results across orthogonal techniques (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Computational modeling : DFT calculations predict reactivity or binding modes to explain discrepancies .

Q. What strategies optimize the compound’s reactivity for derivatization or prodrug development?

  • Methodological Answer :

  • Functional group tuning :
  • Thiophene modification : Electrophilic substitution (e.g., bromination) introduces handles for click chemistry .
  • Fluorophenyl group : Exploit fluorine’s electron-withdrawing effects to enhance electrophilic aromatic substitution .
  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during multi-step syntheses .

Data Contradiction and Stability Analysis

Q. How can researchers address missing physicochemical data (e.g., melting point, solubility) for this compound?

  • Methodological Answer :

  • Experimental determination :
  • Differential Scanning Calorimetry (DSC) : Measures melting point and thermal stability .
  • HPLC-SEC : Assesses solubility in aqueous/organic buffers .
  • Predictive tools : Use software like ACD/Labs or COSMOtherm to estimate properties computationally .

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